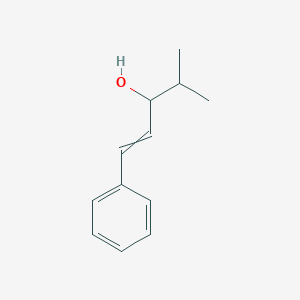
4-Methyl-1-phenylpent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as enols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 4-Methyl-1-phenylpent-1-en-3-one
Reduction: 4-Methyl-1-phenylpentan-3-ol
Substitution: 4-Methyl-1-phenylpent-1-en-3-chloride
Scientific Research Applications
4-Methyl-1-phenylpent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 4-Methyl-1-phenylpent-1-en-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for participation in addition reactions, which can modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-penten-1-ol
- 4-Methyl-1-phenylpent-1-en-3-one
- 4-Methyl-1-phenylpent-1-yn-3-ol
Uniqueness
4-Methyl-1-phenylpent-1-en-3-ol is unique due to its specific combination of a hydroxyl group and a double bond within the same molecule. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
143697-96-5 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-methyl-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10,12-13H,1-2H3 |
InChI Key |
DBZFJCXQJLIGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















